molecular formula C22H19ClN4O4 B11201619 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11201619
M. Wt: 438.9 g/mol
InChI Key: PPZFTWVTCYSQRI-UHFFFAOYSA-N
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Description

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3-chloro-4-methoxyphenyl and 4-methylphenyl groups through various coupling reactions. The final step involves the formation of the carboxylic acid group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Properties

Molecular Formula

C22H19ClN4O4

Molecular Weight

438.9 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H19ClN4O4/c1-12-3-5-13(6-4-12)18-10-17(22(29)30)26-20-15(11-24-27(18)20)21(28)25-14-7-8-19(31-2)16(23)9-14/h3-11,18,26H,1-2H3,(H,25,28)(H,29,30)

InChI Key

PPZFTWVTCYSQRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC(=C(C=C4)OC)Cl)C(=O)O

Origin of Product

United States

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